octahydropiperazino[2,1-c]morpholin-6-one hydrochloride
Description
octahydropiperazino[2,1-c]morpholin-6-one hydrochloride is a heterocyclic compound that features a unique structure combining pyrazine and oxazine rings
Properties
IUPAC Name |
3,4,7,8,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-6-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2.ClH/c10-7-4-8-3-6-5-11-2-1-9(6)7;/h6,8H,1-5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKUVMVDJKCAMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2N1C(=O)CNC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydropiperazino[2,1-c]morpholin-6-one hydrochloride typically involves multiple steps. One common method starts with the reaction of a suitable pyrazine derivative with an oxazine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
octahydropiperazino[2,1-c]morpholin-6-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
octahydropiperazino[2,1-c]morpholin-6-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of octahydropiperazino[2,1-c]morpholin-6-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Praziquantel: 2-(Cyclohexylcarbonyl)-1,2,3,6,7-11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one.
Hexamethylindanopyran: 1,3,4,6,7,8-Hexahydro-4,6,6,7,8,8-hexamethylindeno[5,6-c]pyran.
Uniqueness
octahydropiperazino[2,1-c]morpholin-6-one hydrochloride is unique due to its specific ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Biological Activity
Octahydropiperazino[2,1-c]morpholin-6-one hydrochloride is a compound that has garnered significant attention in biomedical research due to its diverse biological activities. This article explores its biological activity, focusing on its potential applications in cancer therapy and antimicrobial treatments, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's chemical structure is integral to its biological activity. The IUPAC name for this compound is 1,3,4,7,8,9a-hexahydropyrazino[2,1-c][1,4]oxazine-6,9-dione. Its molecular formula is CHNO with a molecular weight of 170.17 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 170.17 g/mol |
| Purity | ≥95% |
Biological Activity Overview
The biological activities of this compound can be categorized primarily into anticancer and antimicrobial effects.
Anticancer Activity
Recent studies have indicated that this compound may act as an inhibitor of the Mcl-1 protein, which is crucial for the survival of cancer cells. The inhibition of Mcl-1 has been associated with increased apoptosis in various cancer cell lines.
Case Study: Mcl-1 Inhibition
A notable study presented at the American Association for Cancer Research meeting demonstrated that this compound enhances the efficacy of chemotherapeutic agents by inhibiting Mcl-1 in models of acute myeloid leukemia (AML). This combination therapy resulted in significantly improved anti-tumor effects compared to monotherapy.
| Activity Type | Target/Organism | Result |
|---|---|---|
| Anticancer | Mcl-1 Protein | Induced apoptosis in AML cells |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. Studies have shown that it reduces the viability of bacteria such as Staphylococcus aureus and Escherichia coli.
Research Findings: Antimicrobial Effects
In vitro studies demonstrated that this compound significantly inhibited the growth of both Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
| Activity Type | Target/Organism | Result |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Reduced viability |
| Antimicrobial | Escherichia coli | Susceptibility demonstrated |
The biological activity of this compound is attributed to its ability to interact with specific proteins involved in cell signaling and apoptosis.
Key Mechanisms:
- Mcl-1 Inhibition: By inhibiting Mcl-1, the compound promotes apoptosis in cancer cells that depend on this protein for survival.
- Kinase Inhibition: Some derivatives have shown potential as kinase inhibitors, modulating various signaling pathways involved in cell growth and differentiation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
